molecular formula C9H9BrCl2N2 B1373390 7-Bromoquinolin-3-amine dihydrochloride CAS No. 1266226-05-4

7-Bromoquinolin-3-amine dihydrochloride

Cat. No.: B1373390
CAS No.: 1266226-05-4
M. Wt: 295.99 g/mol
InChI Key: WWOBJYQAUMAHIX-UHFFFAOYSA-N
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Description

7-Bromoquinolin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H9BrCl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinolin-3-amine dihydrochloride typically involves the bromination of quinoline derivatives followed by amination. One common method is the Combes/Conrad–Limpach quinoline synthesis, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde under acidic conditions, followed by cyclodehydration .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination reactions, utilizing transition metal catalysts or metal-free ionic liquid-mediated reactions to enhance yield and efficiency. Green chemistry protocols, such as ultrasound irradiation reactions, are also employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoquinolin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives

Scientific Research Applications

7-Bromoquinolin-3-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Bromoquinolin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but lacks the bromine and amine groups.

    Quinolin-8-amine: An isomer with the amine group at a different position.

    Quinoxalines: Compounds with a similar heterocyclic structure but different functional groups.

Uniqueness: 7-Bromoquinolin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and amine groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-bromoquinolin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOBJYQAUMAHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694339
Record name 7-Bromoquinolin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266226-05-4
Record name 7-Bromoquinolin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
7-Bromoquinolin-3-amine dihydrochloride
Reactant of Route 5
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Reactant of Route 6
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